Disodium 2-butoxyethyl phosphate

Description

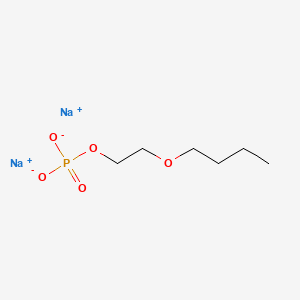

Disodium 2-butoxyethyl phosphate (chemical formula: C₆H₁₂Na₂O₆P) is an organophosphate compound characterized by two sodium cations, a 2-butoxyethyl group, and a phosphate moiety. Disodium phosphate salts generally exhibit high water solubility and stability, making them suitable for catalytic, analytical, or formulation-based roles .

Structure

3D Structure of Parent

Properties

CAS No. |

72283-34-2 |

|---|---|

Molecular Formula |

C6H13Na2O5P |

Molecular Weight |

242.12 g/mol |

IUPAC Name |

disodium;2-butoxyethyl phosphate |

InChI |

InChI=1S/C6H15O5P.2Na/c1-2-3-4-10-5-6-11-12(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |

InChI Key |

MPFVDKFRCLZQKV-UHFFFAOYSA-L |

Canonical SMILES |

CCCCOCCOP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Disodium 2-butoxyethyl Phosphate

General Synthetic Approach

The synthesis of this compound typically involves two main stages:

- Esterification: Reaction of phosphorus oxychloride or phosphoric acid derivatives with 2-butoxyethanol to form 2-butoxyethyl phosphate esters.

- Neutralization: Conversion of the phosphate ester to its disodium salt by neutralization with sodium hydroxide or other sodium bases.

Phosphorus Oxychloride Route

One of the most common industrial methods uses phosphorus oxychloride as the phosphorus source. The process involves the controlled reaction of phosphorus oxychloride with 2-butoxyethanol in the presence of a catalyst under carefully regulated temperature conditions. The general reaction scheme is:

$$

\text{POCl}3 + 3 \text{C}6\text{H}{14}\text{O}2 \rightarrow \text{(C}6\text{H}{14}\text{O}2)3\text{PO} + 3 \text{HCl}

$$

where $$ \text{C}6\text{H}{14}\text{O}_2 $$ represents 2-butoxyethanol.

After esterification, the product is neutralized with sodium hydroxide to yield this compound.

Reaction Conditions and Catalysts

- Catalysts: Calcium-magnesium composite catalysts have been used effectively to promote esterification reactions involving phosphorus oxychloride and alcohols, as demonstrated in related phosphate ester preparations (e.g., resorcinol oligomeric phosphate).

- Temperature Profile: The reaction is typically conducted with a slow temperature ramp, for example, starting at 80–90 °C, increasing gradually to about 155 °C, with holding periods at intermediate temperatures to ensure complete reaction and minimize side products.

- Pressure: Negative pressure (vacuum) distillation is employed post-reaction to remove acidic byproducts such as HCl and unreacted phosphorus oxychloride, typically at 145–155 °C under vacuum conditions of 710–720 mmHg.

Purification and Neutralization

- The crude phosphate ester undergoes polarization treatment, alkali neutralization, and washing to reduce acid value to below 0.5 mg KOH/g, ensuring high purity.

- Neutralization with sodium hydroxide converts the phosphate ester to the disodium salt form.

- Final distillation under vacuum yields the purified this compound.

Alternative Methods

While direct literature on this compound preparation is limited, analogous phosphate esters such as bis(2-ethylhexyl) phosphate have been prepared by reacting phosphorus oxychloride with the corresponding alcohols in molar ratios of 1:1.5–2.5 under catalytic conditions. This suggests similar stoichiometric and catalytic principles apply to 2-butoxyethyl phosphate synthesis.

Data Table: Typical Reaction Parameters for Phosphorus Oxychloride Route

Analytical and Quality Control Considerations

- Acid Value Measurement: Used to monitor residual acidity and confirm neutralization completeness.

- Gas Evolution Monitoring: Acid gas (HCl) evolution is tracked to determine reaction endpoint.

- Purity Assessment: Final product purity is confirmed by sampling and analytical techniques such as titration and spectroscopy.

- Catalyst Preparation: The calcium-magnesium composite catalyst is synthesized via a controlled reaction involving molecular sieves, calcium sulfate, and magnesium chloride, followed by drying and calcination.

Research Findings and Comparative Analysis

- The phosphorus oxychloride method offers high purity and yield of phosphate esters with good control over physicochemical properties.

- Catalysts such as calcium-magnesium composites enhance reaction efficiency and product quality.

- Temperature control and staged heating are critical to minimize side reactions and acid gas emissions.

- Neutralization and washing steps are essential to reduce acidity and improve product stability.

- Similar preparation methods used for related phosphate esters (e.g., bis(2-ethylhexyl) phosphate) confirm the robustness of the phosphorus oxychloride route.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-butoxyethyl phosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various phosphates and other oxidation products.

Reduction: Reduction reactions can convert the compound into different phosphoric acid derivatives.

Substitution: The compound can participate in substitution reactions where the butoxyethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various phosphates, phosphoric acid derivatives, and substituted organophosphate compounds. These products have diverse applications in different industries.

Scientific Research Applications

Chemical Properties and Structure

Disodium 2-butoxyethyl phosphate is a chemical compound characterized by its phosphate ester structure. This compound is known for its efficacy in enhancing the flame resistance of materials, making it valuable in applications where fire safety is a concern.

Applications in Flame Retardancy

-

Flame Retardant in Materials

- This compound is primarily utilized as a flame retardant in various materials, including plastics, textiles, and coatings. Its effectiveness lies in its ability to disrupt combustion processes, thus reducing flammability.

- It has been incorporated into construction materials, electronics, and upholstery to meet stringent fire safety regulations.

-

Plasticizer

- In addition to its role as a flame retardant, this compound serves as a plasticizer in manufacturing flexible plastics. By improving the flexibility and workability of materials, it enhances their performance in diverse applications.

Health and Environmental Concerns

Research has highlighted potential health risks associated with exposure to this compound:

- Toxicity Studies : Studies have shown that exposure to tris(2-butoxyethyl) phosphate (a related compound) can lead to hepatotoxicity and carcinogenic effects in human liver cells. HepG2 cells exposed to higher concentrations exhibited significant cytotoxicity and DNA damage .

- Neurobehavioral Effects : Animal studies have indicated that dietary exposure to tris(2-butoxyethyl) phosphate can impair memory functions and induce neuroinflammation. These findings suggest that prolonged exposure may affect cognitive abilities and overall brain health .

Exposure Assessment

A study conducted on the dietary exposure of tris(2-butoxyethyl) phosphate in allergic asthmatic mouse models demonstrated significant alterations in memory function and neuroinflammatory responses. The results indicated elevated levels of pro-inflammatory cytokines and oxidative stress markers, suggesting a direct link between exposure and neurobehavioral toxicity .

Environmental Persistence

Research has indicated that organophosphate flame retardants like this compound are persistent in the environment, being detected in indoor air, house dust, and water sources. This raises concerns about long-term exposure risks for humans and wildlife .

Data Table: Applications of this compound

| Application Area | Description | Potential Risks |

|---|---|---|

| Flame Retardant | Used in plastics, textiles, and construction materials | Potential toxicity and carcinogenic effects |

| Plasticizer | Enhances flexibility in various plastic products | Long-term exposure health risks |

| Coatings | Improves fire resistance in paints and varnishes | Environmental persistence |

Mechanism of Action

The mechanism of action of disodium 2-butoxyethyl phosphate involves its interaction with various molecular targets and pathways. The compound acts as a flame retardant by forming a protective layer on the surface of materials, preventing the spread of flames. In biological systems, it can interact with cellular membranes and proteins, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares disodium 2-butoxyethyl phosphate with structurally or functionally related organophosphates and disodium salts:

Key Research Findings

- Environmental Persistence: TBOEP, a structurally related triester, has been identified as an emerging pollutant in surface water due to its resistance to degradation .

- Catalytic Efficiency : Disodium phosphate derivatives (e.g., disodium hydrogen phosphate) are widely used as catalysts in organic synthesis due to their stability and low cost . This compound may share similar catalytic properties but with modified reactivity due to the 2-butoxyethyl group.

- Biochemical Utility: Disodium salts like 4-methylumbelliferyl phosphate are critical in diagnostic assays, leveraging their hydrolytic stability and enzymatic specificity . The 2-butoxyethyl variant could serve niche roles in specialized assays but lacks documented studies.

Market and Production Dynamics

Disodium phosphate compounds are produced globally, with applications spanning food additives, detergents, and pharmaceuticals .

Biological Activity

Disodium 2-butoxyethyl phosphate (DBEP) is an organophosphate compound that has garnered attention due to its diverse applications and potential biological effects. This article aims to provide a comprehensive overview of the biological activity of DBEP, including its cytotoxicity, neurobehavioral effects, and endocrine disruption potential, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its phosphate backbone and two butoxyethyl groups. Its chemical structure contributes to its solubility and reactivity in biological systems, making it a subject of interest in toxicological studies.

Cytotoxicity and Cellular Mechanisms

Research indicates that DBEP exhibits significant cytotoxic effects on various cell lines. A study focused on tributylphosphate (TBP) and tris(2-butoxyethyl) phosphate (TBEP), which are structurally related to DBEP, found that these compounds could inhibit cell proliferation and induce oxidative stress in HepG2 cells. The study reported that TBEP led to mitochondrial dysfunction and apoptosis through activation of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the c-Jun N-terminal kinase (JNK) pathway . The concentration-dependent decrease in mitochondrial membrane potential (MMP) was notable, with a significant reduction observed at higher concentrations.

| Compound | LC50 (μM) | Effect on MMP | Apoptosis Induction |

|---|---|---|---|

| TBP | 299 | 31.8% decrease | Yes |

| TBEP | 151 | 41.2% decrease | Yes |

Neurobehavioral Effects

The neurotoxic potential of DBEP has been investigated through dietary exposure studies. One study examined the effects of TBEP on memory functions and neuroinflammation in a mouse model of allergic asthma. Results indicated that exposure to TBEP altered memory-related gene expression in the hippocampus, specifically affecting NMDA receptor subunits. Additionally, inflammatory markers were significantly elevated, suggesting a link between TBEP exposure and neuroinflammatory responses .

Key Findings from Neurobehavioral Studies

- Memory Function : Impaired performance in novel object recognition tests post-exposure.

- Gene Expression : Upregulation of inflammatory markers such as GFAP and Iba1.

- Histological Changes : Notable alterations in hippocampal structure indicative of neuroinflammation.

Endocrine Disruption Potential

DBEP's role as an endocrine disruptor has been highlighted in several studies focusing on its effects on hormonal pathways. A study investigating the effects of tris(2-butoxyethyl) phosphate (TBOEP), a related compound, demonstrated significant alterations in gene expression along the hypothalamic-pituitary-thyroid (HPT) axis. Notably, thyroid hormone receptors showed upregulation after exposure to low concentrations of TBOEP, indicating potential thyroid disruption .

| Endocrine Axis | Gene Expression Changes |

|---|---|

| HPT Axis | Upregulation of TSHR by 2.24-fold at 2 μg TBOEP L−1 |

| HPA Axis | Upregulation of GR by 2.14-fold at 2 μg TBOEP L−1 |

Case Study 1: Occupational Exposure

A case study involving workers exposed to cleaning agents containing organophosphate esters reported respiratory irritations and skin sensitization symptoms. The presence of DBEP was linked to these adverse health outcomes, highlighting the need for further research into occupational safety standards related to organophosphate exposure .

Case Study 2: Environmental Impact

Research conducted on indoor dust samples revealed high concentrations of TBOEP, suggesting widespread environmental exposure. This raises concerns about the long-term health implications for populations living in contaminated environments .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing disodium 2-butoxyethyl phosphate in laboratory settings?

- Synthesis : Adapt esterification-neutralization protocols used for structurally related organophosphate salts. For example, esterify 2-butoxyethanol with phosphoric acid, followed by neutralization with sodium hydroxide. Monitor pH and stoichiometry to ensure complete salt formation .

- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the ester and sodium salt structure. Compare spectral data (e.g., P NMR) with NIST reference standards for analogous compounds . Purity can be assessed via titration (e.g., USP-grade protocols for sodium phosphate dibasic) .

Q. How should this compound be stored to maintain stability in research applications?

- Store in airtight containers at controlled room temperature (20–25°C) to prevent hydrolysis of the butoxyethyl group. Avoid exposure to moisture, as phosphoester bonds may degrade. Shelf life for similar disodium phosphates is ~24 months under optimal conditions . For long-term studies, validate stability via periodic HPLC or mass spectrometry analysis .

Q. What experimental designs are suitable for optimizing its use in buffer systems or extraction protocols?

- Apply a Central Composite Design Rotatable (CCDR) to test variables like concentration, pH, and temperature. For example, in extraction workflows, disodium phosphate derivatives are used at 98–102% purity to minimize interference . Include control experiments with alternative phosphate salts (e.g., disodium hydrogen phosphate) to benchmark performance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound in biological models?

- Data Analysis : Compare studies for differences in dosage ranges, purity, and model systems. For example, high doses (>500 mg/kg in rodents) of disodium hydrogen phosphate analogs disrupt renal function, while lower doses (<100 mg/kg) show no adverse effects . Validate compound purity using USP/Ph Eur standards, as impurities (e.g., residual butoxyethanol) may skew toxicity profiles .

- Mechanistic Studies : Use in vitro assays (e.g., renal proximal tubule cells) to isolate dose-dependent effects on electrolyte transport and oxidative stress markers .

Q. What advanced techniques are recommended for studying its interactions with biomolecules (e.g., proteins or lipids)?

- Protein Binding : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity with serum albumin or membrane receptors. Reference disodium hydrogen phosphate’s role in protein purification via ion-exchange chromatography .

- Lipid Interactions : Employ Langmuir-Blodgett troughs to assess monolayer penetration in phospholipid membranes. Compare results with tris(2-butoxyethyl) phosphate, which exhibits surfactant-like behavior .

Q. How can computational modeling improve understanding of its environmental fate or metabolic pathways?

- Environmental Persistence : Use quantitative structure-activity relationship (QSAR) models to predict hydrolysis rates in aquatic systems. Input parameters include logP (~2.5 for butoxyethyl groups) and ester bond lability .

- Metabolic Pathways : Apply molecular docking simulations to identify potential enzyme targets (e.g., phosphatases or esterases). Validate predictions with in vitro hepatic microsome assays .

Methodological Notes

- Safety Protocols : Follow SDS guidelines for organophosphate esters, including PPE (gloves, goggles) and waste segregation. Tributoxyethyl phosphate analogs require specialized disposal due to potential ecotoxicity .

- Data Reproducibility : Report purity grades (e.g., ≥99% by titration) and storage conditions explicitly, as variations can impact experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.